molecular formula C12H8B2F8N4 B082363 4,4'-Biphenylbisdiazonium fluoroborate CAS No. 14239-22-6

4,4'-Biphenylbisdiazonium fluoroborate

Cat. No. B082363
CAS RN: 14239-22-6
M. Wt: 381.8 g/mol
InChI Key: KKHKXFXAQNNFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Biphenylbisdiazonium fluoroborate, also known as BDBDF, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a diazonium salt, which means it contains a nitrogen-nitrogen double bond that can be used to form covalent bonds with other molecules. BDBDF has been used in a variety of applications, including as a cross-linking agent and as a reagent for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 4,4'-Biphenylbisdiazonium fluoroborate is not fully understood. However, it is believed that 4,4'-Biphenylbisdiazonium fluoroborate forms covalent bonds with other molecules, which can alter their properties. This can lead to changes in the behavior of cells and other biological systems.

Biochemical And Physiological Effects

4,4'-Biphenylbisdiazonium fluoroborate has been shown to have a variety of biochemical and physiological effects. For example, 4,4'-Biphenylbisdiazonium fluoroborate has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4,4'-Biphenylbisdiazonium fluoroborate has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,4'-Biphenylbisdiazonium fluoroborate in lab experiments is its ability to form covalent bonds with other molecules. This can be used to create new materials with unique properties. However, one limitation of using 4,4'-Biphenylbisdiazonium fluoroborate is that it can be difficult to work with due to its reactivity.

Future Directions

There are many potential future directions for research involving 4,4'-Biphenylbisdiazonium fluoroborate. One possible direction is to explore the use of 4,4'-Biphenylbisdiazonium fluoroborate as a cross-linking agent in the synthesis of new materials with unique properties. Another possible direction is to investigate the anti-cancer properties of 4,4'-Biphenylbisdiazonium fluoroborate in more detail. Additionally, it may be possible to develop new synthetic methods for producing 4,4'-Biphenylbisdiazonium fluoroborate that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 4,4'-Biphenylbisdiazonium fluoroborate involves the reaction of 4,4'-biphenyldiamine with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then reacted with sodium fluoroborate to produce 4,4'-Biphenylbisdiazonium fluoroborate.

Scientific Research Applications

4,4'-Biphenylbisdiazonium fluoroborate has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of 4,4'-Biphenylbisdiazonium fluoroborate is as a cross-linking agent in the synthesis of polymers and other materials. 4,4'-Biphenylbisdiazonium fluoroborate can form covalent bonds with other molecules, which can be used to create new materials with unique properties.

properties

CAS RN

14239-22-6

Product Name

4,4'-Biphenylbisdiazonium fluoroborate

Molecular Formula

C12H8B2F8N4

Molecular Weight

381.8 g/mol

IUPAC Name

4-(4-diazoniophenyl)benzenediazonium;ditetrafluoroborate

InChI

InChI=1S/C12H8N4.2BF4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10;2*2-1(3,4)5/h1-8H;;/q+2;2*-1

InChI Key

KKHKXFXAQNNFCQ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N

Other CAS RN

14239-22-6

synonyms

4,4'-Biphenylbisdiazonium fluoroborate

Origin of Product

United States

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